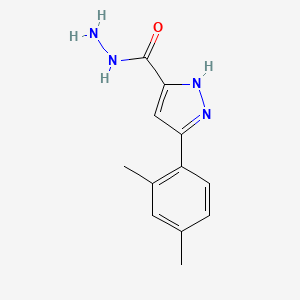

3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide

Description

3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative characterized by a carbohydrazide functional group (-CONHNH₂) at the 5-position and a 2,4-dimethylphenyl substituent at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological and chemical properties, including antimicrobial, antioxidant, and corrosion inhibition activities . The carbohydrazide moiety enhances the compound’s ability to form Schiff bases and coordinate with metal ions, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-7-3-4-9(8(2)5-7)10-6-11(16-15-10)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROLJGLPRBOLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to yield the final product, this compound. The reaction conditions generally include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

1.1. Condensation Reactions

A common method involves the reaction of 2,4-dimethylphenyl hydrazine with a carbonyl compound (e.g., diketones or aldehydes) in acidic conditions. For example:

-

Refluxing a mixture of 2,4-dimethylphenyl hydrazine and a carbonyl compound in acetic acid for several hours yields the target compound .

-

Yields typically range from 30% to 85%, depending on reaction conditions like temperature and solvent choice .

1.2. Oxidative Aromatization

Pyrazolines (intermediates) undergo oxidation to form pyrazoles:

-

Bromine or DMSO under oxygen oxidizes pyrazolines to pyrazoles, enabling the synthesis of 3,5-disubstituted derivatives .

Condensation and Cycloaddition Reactions

The compound participates in reactions involving its carbohydrazide group or aromatic substituents:

2.1. Reaction with Isocyanates

-

3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide reacts with isocyanates to form urea derivatives, expanding its applications in medicinal chemistry.

2.2. [3+2] Cycloaddition

-

Diazo compounds or isocyanides react with alkynes to form pyrazoles via cycloaddition. For example:

Biological Activity-Driven Reactions

Derivatives of this compound exhibit diverse biological activities, often requiring functionalization via chemical reactions:

3.1. Anti-Inflammatory and Antimicrobial Studies

-

Substitution at the 3-position : Introduction of aryl groups (e.g., 4-methoxyphenyl) enhances anti-inflammatory activity, comparable to diclofenac sodium .

-

Amide Linkage Modifications : Compounds like 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone show IL-6 inhibitory activity .

Structural Characterization and Stability

-

Analytical Techniques :

Thermal and Solubility Studies

Comparison of Reaction Conditions

This compound’s versatility in synthesis and biological applications underscores its significance in medicinal chemistry. Further research into optimized reaction parameters and functionalization strategies could expand its utility.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

Material Science:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Derivatives with Varying Aromatic Substituents

Key Insights :

- Electron-donating groups (e.g., methyl in 2,4-dimethylphenyl) improve lipophilicity, enhancing membrane penetration for antimicrobial activity .

- Electron-withdrawing groups (e.g., Cl in 2,4-dichlorophenyl) increase electrophilicity, boosting antifungal properties .

- Carbohydrazide derivatives with extended conjugation (e.g., benzylidene) exhibit dual functionality as chemosensors and bioactive agents .

Functional Group Influence on Chemical Reactivity

Table 2: Functional Group Modifications in Pyrazole Derivatives

Key Insights :

- Carbohydrazides exhibit superior reactivity in forming hydrazones and metal complexes compared to carbonitriles or hydroxyl groups .

- Carbonitrile derivatives show moderate antioxidant activity but lack the versatility of carbohydrazides in synthetic applications .

Comparative Bioactivity Profiles

Table 3: Antimicrobial and Antioxidant Activities

Key Insights :

- Pyrazole carbonitriles demonstrate broad-spectrum antimicrobial activity but lower antioxidant efficacy than phenolic derivatives .

- Chlorinated derivatives (e.g., 2,4-dichlorophenyl) show superior antifungal activity, likely due to enhanced electrophilicity .

Biological Activity

3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process starting from substituted acetophenones. The general synthetic route includes:

- Formation of Pyrazole Ring : Reaction of acetophenone derivatives with hydrazine hydrate in the presence of a suitable catalyst.

- Carbohydrazide Formation : Subsequent reaction with carbonyl compounds to yield the carbohydrazide moiety.

The compound features a pyrazole ring substituted with a 2,4-dimethylphenyl group, which enhances its lipophilicity and may improve bioavailability compared to other pyrazole derivatives.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

- Cell Cycle Arrest : In studies involving A549 lung cancer cells, treatment with the compound resulted in an increase in the G2/M phase population and a decrease in S phase cells. This indicates that the compound may induce cell cycle arrest, potentially through modulation of cyclin-B1 protein levels .

- Inhibition Studies : The compound has shown promising results in inhibiting specific kinases associated with cancer progression, making it a potential candidate for further development as an anticancer agent .

Antimicrobial Activity

The pyrazole derivatives have also been investigated for their antimicrobial properties. Various studies have indicated that compounds similar to this compound possess significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory properties. It has been shown to reduce inflammation in animal models comparable to standard anti-inflammatory drugs like indomethacin .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carbohydrazide moiety can interact with enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : The pyrazole ring may engage in π-π interactions with biological macromolecules, influencing their activity.

- Cell Cycle Regulation : By affecting cyclin proteins and other cell cycle regulators, the compound can effectively halt cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.